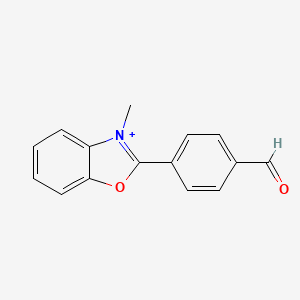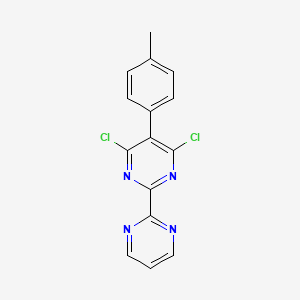
4,6-Dichloro-5-(4-methylphenyl)-2,2'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine: is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 5 on the pyrimidine ring. The bipyrimidine structure indicates the presence of two pyrimidine rings connected by a single bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine typically involves the reaction of 4,6-dichloro-5-methylpyrimidine with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The bipyrimidine structure allows for further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides or dihydropyrimidines depending on the reaction conditions .
Aplicaciones Científicas De Investigación
Chemistry: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics .
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites. It can also interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific biological target and the context of its application .
Comparación Con Compuestos Similares
4,6-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine.
4,6-Dichloro-5-phenylpyrimidine: Similar structure but lacks the methyl group on the phenyl ring.
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is unique due to its bipyrimidine structure, which provides additional sites for functionalization and potential biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may improve its interaction with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
394204-91-2 |
|---|---|
Fórmula molecular |
C15H10Cl2N4 |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
4,6-dichloro-5-(4-methylphenyl)-2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10Cl2N4/c1-9-3-5-10(6-4-9)11-12(16)20-15(21-13(11)17)14-18-7-2-8-19-14/h2-8H,1H3 |
Clave InChI |
NXAZDHPTLBQEAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)


![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
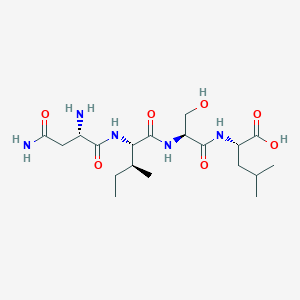
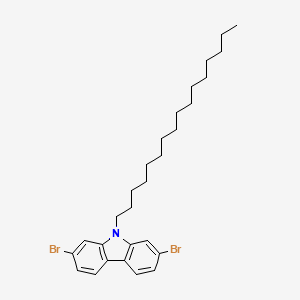
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
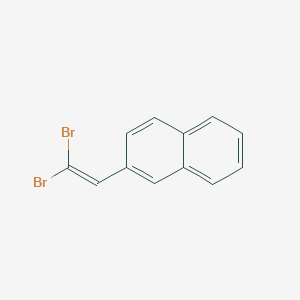

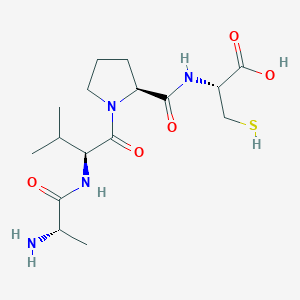
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
